molecular formula C21H21FN4O3 B4549890 1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-4-(2-pyridinyl)piperazine

1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-4-(2-pyridinyl)piperazine

Cat. No.: B4549890
M. Wt: 396.4 g/mol
InChI Key: KAGUVKKREXPKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.15976871 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

One of the notable applications of similar compounds is in the development of radiolabeled antagonists for positron emission tomography (PET) to study serotonergic neurotransmission. For instance, [18F]p-MPPF, a compound with a similar structural motif, has been used for the study of 5-HT1A receptors. This research involves the synthesis, radiochemistry, animal data (rats, cats, and monkeys) with autoradiography and PET, human data with PET, toxicity, and metabolism studies (Plenevaux et al., 2000).

Study of Dopamine and Serotonin Receptors

Compounds structurally related to 1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-4-(2-pyridinyl)piperazine have been studied for their interaction with dopamine and serotonin receptors. These studies aim to understand better the compounds' potential therapeutic applications in treating conditions like depression and schizophrenia. For example, research on G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure has led to the discovery of high-affinity dopamine receptor partial agonists (Möller et al., 2017).

Antibacterial Activities

Some derivatives, including those with the piperazine motif, have been synthesized and shown to exhibit good antibacterial activities against various pathogens. This demonstrates the compound's potential in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Liu Wei, 2012).

Fluorescent Ligands for Receptor Studies

Derivatives have also been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. These compounds display high receptor affinity and have been used to visualize 5-HT1A receptors in CHO cells by fluorescence microscopy, contributing to the understanding of receptor localization and density in biological studies (Lacivita et al., 2009).

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-17-6-4-16(5-7-17)19-13-18(24-29-19)14-28-15-21(27)26-11-9-25(10-12-26)20-3-1-2-8-23-20/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGUVKKREXPKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)COCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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